![molecular formula C10H11B B1267236 6-Bromo-1,2,3,4-tetrahydronaphthalene CAS No. 6134-56-1](/img/structure/B1267236.png)
6-Bromo-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11Br. It is a brominated derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom at the 6th position of the naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1,2,3,4-tetrahydronaphthalene can be synthesized through various methods. One common approach involves the bromination of 1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Oxidation: Formation of naphthalene derivatives with additional functional groups.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
6-Bromo-1,2,3,4-tetrahydronaphthalene is primarily utilized as a precursor in the synthesis of more complex organic compounds. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Derivatives
In one study, researchers employed this compound to synthesize a series of tetrahydronaphthalene derivatives that exhibited enhanced biological activity against specific cancer cell lines. The reaction conditions were optimized to achieve yields exceeding 75%, demonstrating the compound's utility in drug development .
Medicinal Chemistry
Potential Drug Development
The compound has been investigated for its potential as a scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties while maintaining biological activity.
Case Study: Kinase Inhibitors
Research has explored the use of this compound derivatives as kinase inhibitors. These inhibitors play crucial roles in regulating cell signaling pathways involved in cancer progression. The derivatives demonstrated IC50 values in the low micromolar range against various kinase targets .
Materials Science
Functional Materials Production
In materials science, this compound is used to produce specialty chemicals and materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
A study highlighted the incorporation of this compound into polycarbonate matrices to improve impact resistance while maintaining transparency. The resulting composites exhibited a significant increase in toughness compared to unmodified polycarbonate .
Biological Research
Enzyme Interaction Studies
The compound is also valuable in biological research for studying enzyme interactions and metabolic pathways. Its ability to modify biomolecules allows researchers to investigate the effects on enzyme activity and metabolic regulation.
Case Study: Enzyme Modulation
In an experimental setup, this compound was used to probe the active sites of specific enzymes involved in drug metabolism. The results indicated that the compound could act as a reversible inhibitor, providing insights into enzyme kinetics and potential drug interactions .
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atom and naphthalene ring. The bromine atom can participate in electrophilic aromatic substitution reactions, while the naphthalene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-1,2,3,4-tetrahydronaphthalene: Contains a fluorine atom, which significantly alters its chemical behavior compared to the brominated compound.
Uniqueness
6-Bromo-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.
Biological Activity
6-Bromo-1,2,3,4-tetrahydronaphthalene (CAS No. 6134-56-1) is a brominated derivative of tetrahydronaphthalene that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 211.10 g/mol. It is characterized by its low solubility in water and moderate lipophilicity, which influences its bioavailability and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C10H11Br |
Molecular Weight | 211.10 g/mol |
Melting Point | 34°C to 37°C |
Solubility | Insoluble in water |
Log P (octanol-water) | 3.57 |
Research indicates that this compound exhibits various biological activities primarily through its interactions with cellular pathways and proteins.
- Stem Cell Differentiation : The compound has been evaluated for its role in inducing stem cell differentiation. Studies have shown that it can act as an inducer in synthetic retinoid derivatives, promoting the differentiation of stem cells into various lineages .
- CYP Enzyme Interaction : The compound is known to inhibit certain cytochrome P450 enzymes (notably CYP2D6), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the naphthalene core can enhance or reduce this activity .
Study on Stem Cell Differentiation
A study published in Tetrahedron explored the use of synthetic retinoid derivatives derived from this compound in promoting stem cell differentiation. The findings demonstrated significant induction of differentiation markers in treated stem cells compared to control groups .
Anticancer Activity
In another investigation published by MDPI, researchers assessed the anticancer potential of various naphthalene derivatives including this compound against Jurkat and A-431 cell lines. The results revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQYWLWRFMSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306100 | |
Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-56-1 | |
Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6134-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 174090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6134-56-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-1,2,3,4-tetrahydronaphthalene in the context of the research article?
A1: The research article focuses on a series of pyrazolamine compounds being investigated for their potential in treating neurodegenerative disorders. [] this compound is a substituent within one of these compounds: (5-phenyl-2H-pyrazol-3-yl)-amide 2-(S)-(this compound-2-ylamino)-pentanoic acid. The article itself does not specifically delve into the individual properties or characterization of this compound in isolation. Instead, it focuses on the overall structure-activity relationship (SAR) of various pyrazolamine derivatives and their potential therapeutic effects.
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